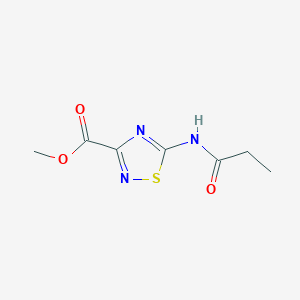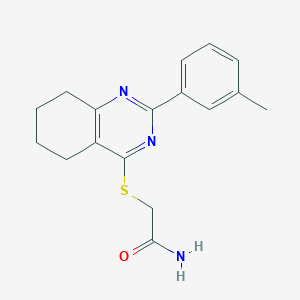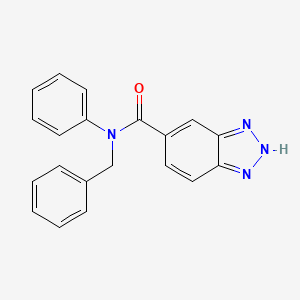
Methyl 5-(propanoylamino)-1,2,4-thiadiazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(propanoylamino)-1,2,4-thiadiazole-3-carboxylate is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the thiadiazole family and has been synthesized using various methods. The purpose of
Mécanisme D'action
The mechanism of action of Methyl 5-(propanoylamino)-1,2,4-thiadiazole-3-carboxylate is not fully understood. However, it has been suggested that the compound may act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It may also act by blocking the activation of certain enzymes involved in the inflammatory process.
Biochemical and Physiological Effects
Studies have shown that Methyl 5-(propanoylamino)-1,2,4-thiadiazole-3-carboxylate has several biochemical and physiological effects. These include anti-inflammatory and analgesic activities, as well as antioxidant and antimicrobial properties. The compound has also been found to have a low toxicity profile, making it a potentially safe candidate for use in drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 5-(propanoylamino)-1,2,4-thiadiazole-3-carboxylate in lab experiments is its potent anti-inflammatory and analgesic activities. This makes it a potentially useful compound for the development of new drugs for the treatment of various inflammatory diseases. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in drug development.
Orientations Futures
There are several future directions for the use of Methyl 5-(propanoylamino)-1,2,4-thiadiazole-3-carboxylate in scientific research. One direction is the development of new drugs for the treatment of inflammatory diseases such as arthritis and asthma. Another direction is the investigation of the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and optimize its use in drug development.
Conclusion
Methyl 5-(propanoylamino)-1,2,4-thiadiazole-3-carboxylate is a compound that has potential applications in scientific research. It exhibits potent anti-inflammatory and analgesic activities, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases. While the compound's mechanism of action is not fully understood, further studies are needed to optimize its use in drug development and investigate its potential use in the treatment of other diseases.
Méthodes De Synthèse
Methyl 5-(propanoylamino)-1,2,4-thiadiazole-3-carboxylate can be synthesized using various methods. One of the most common methods involves the reaction of 5-amino-1,2,4-thiadiazole-3-carboxylic acid with propanoyl chloride in the presence of a base such as triethylamine. The resulting compound is then methylated using methyl iodide and a base such as potassium carbonate. The final product is obtained by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
Methyl 5-(propanoylamino)-1,2,4-thiadiazole-3-carboxylate has been found to have potential applications in scientific research. One of the main areas of interest is in the field of medicinal chemistry. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic activities, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
methyl 5-(propanoylamino)-1,2,4-thiadiazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c1-3-4(11)8-7-9-5(10-14-7)6(12)13-2/h3H2,1-2H3,(H,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFJTPPEVCHHIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=NS1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(propanoylamino)-1,2,4-thiadiazole-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[ethyl(1H-pyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B6635849.png)


![N-[4-(dimethylamino)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide](/img/structure/B6635862.png)
![N-(2-methoxyphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B6635868.png)
![3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde](/img/structure/B6635877.png)
![2-Fluoro-5-[(5-fluoro-2-methylphenyl)methylamino]benzoic acid](/img/structure/B6635885.png)
![N-[(1,3-dimethylindol-2-yl)methyl]-2-methyloxan-4-amine](/img/structure/B6635895.png)
![N-[(5-oxo-1,2-dihydropyrazol-3-yl)methyl]-3H-benzimidazole-5-carboxamide](/img/structure/B6635902.png)

![1-[(4-methoxyphenyl)methyl]-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B6635938.png)